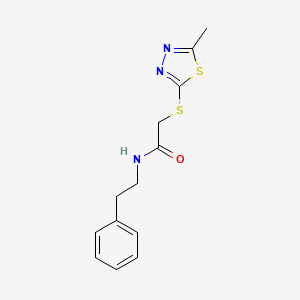

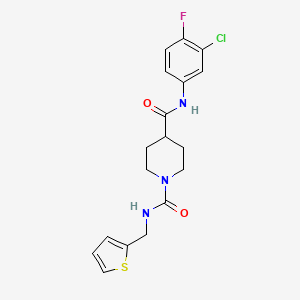

2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three heteroatoms (two nitrogens and one sulfur) . The 1,3,4-thiadiazole ring is attached to a phenethylacetamide group via a sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Thiadiazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups .Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, including the use of the 1,3,4-thiadiazole moiety. The investigated phthalocyanine compound exhibits promising properties for photodynamic therapy, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Innovative Heterocycles Synthesis

Another research focused on the cascade reactions of thioureido-acetamides to synthesize various heterocycles, demonstrating the versatility of thiadiazole derivatives as precursors in creating complex molecular structures with potential biological activities (Schmeyers & Kaupp, 2002).

Molecular Organization in Lipid Bilayers

A study explored the molecular organization of two compounds from the 1,3,4-thiadiazole group in dipalmitoylphosphatidylcholine (DPPC) liposome systems. The results show significant interaction effects between these compounds and lipid molecules, affecting the phase transition and fluorescence properties of DPPC, which can influence the delivery and efficacy of bioactive compounds in biological membranes (Kluczyk et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It’s worth noting that 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . This suggests that the compound might interact with biochemical pathways related to microbial growth and survival.

Pharmacokinetics

Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Some 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity , suggesting that this compound might also exhibit similar effects.

properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-10-15-16-13(19-10)18-9-12(17)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKRDAUNDBQCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2448287.png)

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2448290.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2448295.png)

![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)

![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)